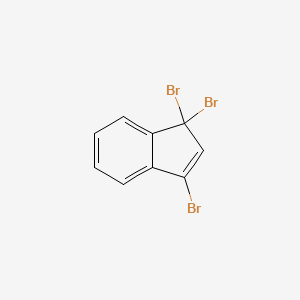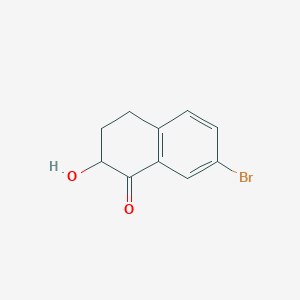
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C13H16O2S It is a derivative of cyclohexene, featuring a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohex-3-ene-1-sulfonyl)benzene typically involves the reaction of 4-methylcyclohex-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the sulfonylbenzene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfonyl-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methylcyclohex-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dimethyl-3-cyclohexen-1-yl)sulfonylbenzene
- (4-Methyl-3-pentenyl-3-cyclohexen-1-yl)sulfonylbenzene
- (3,4-Dimethyl-1-phenylsulfonyl-3-cyclohexen-1-yl)methylbenzene
Uniqueness
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene is unique due to its specific structural features, such as the position of the methyl and sulfonyl groups.
Eigenschaften
CAS-Nummer |
73301-15-2 |
|---|---|
Molekularformel |
C13H16O2S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
(4-methylcyclohex-3-en-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3 |
InChI-Schlüssel |
RXNYIRYFWXQRBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)

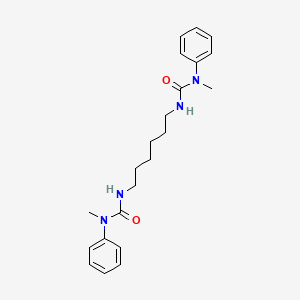
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
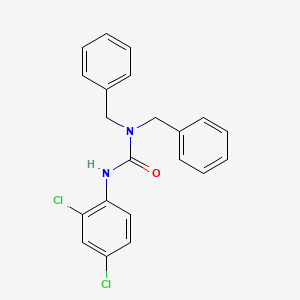
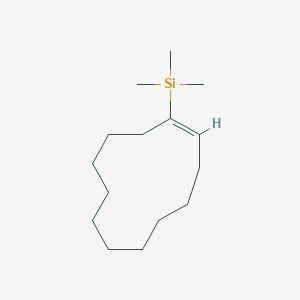

![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
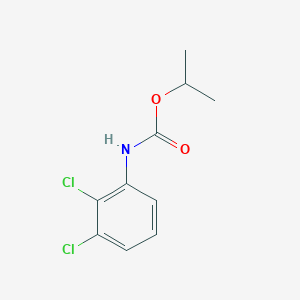
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
